molecular formula C21H20N4O5S B11112215 3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B11112215
M. Wt: 440.5 g/mol
InChI Key: MDLGMOBLTBEWRB-FSJBWODESA-N
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Description

3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety, a pyrrolidinyl ring, and a hydrazino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID involves multiple steps:

    Formation of the hydrazino group: This step typically involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.

    Introduction of the pyrrolidinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the benzoic acid moiety: This step often involves esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydrazino groups.

    Reduction: Reduction reactions can target the imino and hydrazino groups, potentially converting them to amines.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic synthesis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Therapeutic Agents: The compound’s biological activity may make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Agriculture: Potential use as a fungicide or pesticide due to its chemical properties.

    Manufacturing: Applications in the production of specialty chemicals or intermediates.

Mechanism of Action

The mechanism by which 3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Interaction: Binding to DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(IMINO{2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID: A structurally similar compound with slight variations in the substituents.

    Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Another compound with a similar hydrazino and benzoic acid structure.

Uniqueness

3-{3-[(IMINO{2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}METHYL)SULFANYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

3-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H20N4O5S/c1-12(13-6-8-16(30-2)9-7-13)23-24-21(22)31-17-11-18(26)25(19(17)27)15-5-3-4-14(10-15)20(28)29/h3-10,17H,11H2,1-2H3,(H2,22,24)(H,28,29)/b23-12+

InChI Key

MDLGMOBLTBEWRB-FSJBWODESA-N

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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